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7-chloro-2-phenyl-1H-quinazolin-4-one

Cat. No.: B8025445
M. Wt: 256.68 g/mol
InChI Key: DWSBXSUAJILPPH-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Scaffold in Contemporary Drug Discovery

The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets with high affinity. nih.govmdpi.com This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties. gsconlinepress.comjclmm.comjuniperpublishers.com The structural rigidity of the fused ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity. This adaptability makes the quinazolinone scaffold a fertile ground for the generation of extensive compound libraries for high-throughput screening, accelerating the discovery of new drug candidates. mdpi.comnih.gov

Historical Context and Evolution of Quinazolinone Research

The exploration of quinazoline (B50416) chemistry dates back to the late 19th century. The first synthesis of a quinazolinone derivative was reported in 1869. researchgate.net However, it was the discovery of the sedative and hypnotic properties of methaqualone in the mid-20th century that significantly spurred interest in the pharmacological potential of this class of compounds. jclmm.com Since then, research has burgeoned, moving beyond central nervous system effects to uncover a wealth of other biological activities. Modern research has been greatly influenced by the advent of molecular modeling and a deeper understanding of disease pathology at the molecular level, allowing for the rational design of quinazolinone-based inhibitors targeting specific enzymes and receptors. nih.gov

Positioning of 7-Chloro-2-phenyl-1H-quinazolin-4-one within the Quinazolinone Research Landscape

Within the vast family of quinazolinones, this compound stands as a pivotal intermediate and a foundational scaffold for the synthesis of a multitude of pharmacologically active derivatives. The presence of a chlorine atom at the 7-position and a phenyl group at the 2-position provides a unique electronic and steric profile that has been exploited by medicinal chemists to create novel therapeutic agents. While direct biological activity data for the unsubstituted parent compound is not extensively reported in the literature, its true significance lies in its role as a key building block. Numerous studies have demonstrated that modifications at the N1 and N3 positions of the quinazolinone ring, using this compound as the starting material, lead to compounds with potent and specific biological activities. researchgate.netresearchgate.net

Detailed Research Findings

Research surrounding this compound predominantly focuses on its utility as a precursor for more complex molecules. The core structure itself is a springboard for derivatization, with scientific investigations consistently highlighting the enhanced pharmacological profiles of its substituted analogues.

The synthesis of this compound is typically achieved through the reaction of 4-chloroanthranilic acid with benzoyl chloride, followed by cyclization. This straightforward synthesis makes it a readily accessible starting material for further chemical exploration.

While comprehensive biological screening data for the parent compound is limited, its derivatives have shown significant promise in several therapeutic areas:

Anticonvulsant Activity: A variety of 3-substituted derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. These studies often reveal that the introduction of specific moieties at the 3-position can lead to compounds with significant protection against chemically or electrically induced seizures in preclinical models. jclmm.com

Anti-inflammatory and Analgesic Activity: The 7-chloro-2-phenyl-quinazolin-4-one scaffold has been utilized to develop potent anti-inflammatory and analgesic agents. By introducing various substituents, researchers have created compounds that show significant inhibition of inflammatory mediators. researchgate.net

Anticancer Activity: The quest for novel anticancer agents has led to the synthesis of numerous derivatives of this compound. These compounds have been tested against various cancer cell lines, with some demonstrating notable cytotoxic effects. researchgate.net

The following table summarizes the key physicochemical properties of this compound:

PropertyValueSource
Molecular FormulaC14H9ClN2O nih.gov
Molecular Weight256.68 g/mol nih.gov
AppearanceSolid
Melting PointNot explicitly available in searched sources
SolubilityNot explicitly available in searched sources

The subsequent table provides a summary of the biological activities observed for various derivatives of this compound, underscoring the importance of this core structure in medicinal chemistry.

Derivative ClassBiological Activity
3-Amino and 3-Substituted Amino DerivativesAnticonvulsant, Anticancer
3-Aryl/Heteroaryl Substituted DerivativesAnti-inflammatory, Analgesic
Schiff Base DerivativesAnticancer, Antimicrobial

It is important to reiterate that the biological activities are associated with the derivatives and not the parent compound itself, for which there is a lack of extensive public data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O B8025445 7-chloro-2-phenyl-1H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-phenyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSBXSUAJILPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 2 Phenyl 1h Quinazolin 4 One and Its Analogues

Classical Approaches to the Synthesis of 7-Chloro-2-phenyl-1H-quinazolin-4-one

Traditional methods for the synthesis of quinazolinones have been well-established for decades and often rely on cyclocondensation reactions and multi-step sequences to build the heterocyclic core.

Cyclocondensation Reactions in Quinazolinone Formation

Cyclocondensation reactions are fundamental to the formation of the quinazolinone ring system. These reactions typically involve the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization. In the context of this compound, the key starting material is 2-amino-4-chlorobenzoic acid.

One of the most common methods involves the reaction of 2-amino-4-chlorobenzoic acid with benzoyl chloride in the presence of a base like pyridine. This reaction first forms the N-acyl derivative, which then undergoes cyclization upon heating to yield 7-chloro-2-phenyl-1,3-benzoxazin-4-one. This intermediate can then be converted to the desired quinazolinone. For instance, refluxing the benzoxazinone (B8607429) with a nitrogen source, such as hydrazine (B178648) hydrate, leads to the formation of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one. researchgate.net

Another classical approach is the Niementowski synthesis, which involves the condensation of an anthranilic acid with an acid amide. While broadly applicable, specific examples for the direct synthesis of this compound via this named reaction are less commonly reported in recent literature, with variations on the theme being more prevalent.

The following table summarizes a typical cyclocondensation approach:

Starting MaterialReagent 1Reagent 2ProductRef.
4-Chloroanthranilic acidBenzoyl chloridePyridine7-Chloro-2-phenyl-1,3-benzoxazin-4-one researchgate.net
7-Chloro-2-phenyl-1,3-benzoxazin-4-oneHydrazine hydrateEthanol3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one researchgate.net

Multi-Step Synthesis Strategies for Complex Quinazolinone Derivatives

The synthesis of more complex analogues of this compound often necessitates multi-step synthetic sequences. These strategies allow for the introduction of various substituents on the quinazolinone core, leading to a diverse library of compounds for further investigation.

A representative multi-step synthesis starts with 4-chloroanthranilic acid, which is first converted to the corresponding benzoxazinone derivative as described previously. The introduction of a substituent at the 3-position is a common strategy. For example, the reaction of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one with various aromatic aldehydes can yield a series of Schiff bases, resulting in 7-chloro-3-(substituted-benzylideneamino)-2-phenylquinazolin-4(3H)-ones. researchgate.net This approach highlights the utility of the 3-amino group as a handle for further functionalization.

Another multi-step approach involves the modification of a pre-formed quinazolinone ring. For instance, a 7-chloro-2-phenylquinazolin-4(3H)-one scaffold can be further elaborated at different positions, although this is less common than building the complexity from the initial starting materials. A modified synthesis technique for 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one involves a fusion reaction at high temperatures (250°C) to avoid the use of solvents. researchgate.net

Advanced and Sustainable Synthetic Techniques for this compound

Catalyst-Mediated Synthesis of Quinazolinones

The use of catalysts, including metal and organocatalysts, has revolutionized the synthesis of quinazolinones. These catalysts can facilitate reactions under milder conditions and with greater selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed in the synthesis of complex quinazoline (B50416) derivatives. For example, while not a direct synthesis of the parent compound, novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized in high yields using a palladium-catalyzed Suzuki cross-coupling reaction. mdpi.com This demonstrates the potential of palladium catalysis in the late-stage functionalization of quinazoline scaffolds. Palladium(II) N^O chelating complexes have also been used to catalyze the one-pot synthesis of quinazolin-4(3H)-ones from benzyl (B1604629) alcohols and 2-aminobenzamide (B116534). sci-hub.se

Copper-catalyzed reactions have also emerged as a powerful tool. Copper-catalyzed aerobic oxidative Csp2-H annulation of amidines with terminal alkynes has been reported for the synthesis of functionalized quinazolines, showcasing a photoredox approach. rsc.org

Organocatalysis offers a metal-free alternative for quinazolinone synthesis. Various organocatalysts, such as p-toluenesulfonic acid and trifluoroacetic acid, have been used to promote the cyclization of 2-aminobenzamides with aldehydes. frontiersin.org These methods align with the principles of green chemistry by avoiding the use of heavy metals. A review of recent advances in organocatalytic synthesis of quinazolinones highlights various strategies, including acid- and base-catalyzed multi-component reactions. frontiersin.orgnih.govnih.govdntb.gov.ua

Catalyst TypeStarting MaterialsKey FeaturesRef.
PalladiumBromo-substituted quinazolines, Boronic acid pinacol (B44631) esterSuzuki cross-coupling for C-C bond formation mdpi.com
CopperAmidines, Terminal alkynesPhotoredox catalysis, Aerobic oxidation rsc.org
Organocatalyst (e.g., p-TSA)2-Aminobenzamides, AldehydesMetal-free, Green chemistry approach frontiersin.org

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a method to dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. The synthesis of quinazolinone derivatives has greatly benefited from this technology.

For instance, the synthesis of 7-chloro-2-methylquinazolin-4(3H)-one, a close analogue of the target compound, has been achieved via microwave irradiation. researchgate.net In a more general sense, microwave-assisted methods for the palladium-catalyzed direct arylation of quinazolin-4-ones have been developed, providing a rapid route to 2-arylquinazolin-4-one backbones. organic-chemistry.org The reaction of 2-halobenzoic acids with amidines under microwave irradiation in the presence of an iron catalyst has also been reported to produce quinazolinone derivatives efficiently. researchgate.net

The key advantages of MAOS in quinazolinone synthesis include significantly reduced reaction times, often from hours to minutes, and improved energy efficiency compared to conventional heating methods.

Flow Chemistry Applications in Quinazolinone Synthesis

Flow chemistry, or continuous flow synthesis, is an emerging technology that offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control. While specific examples for the flow synthesis of this compound are not yet widely reported, the application of flow chemistry to the synthesis of related heterocyclic compounds is a rapidly growing field.

The synthesis of pyrazole (B372694) derivatives, another important class of nitrogen-containing heterocycles, has been successfully demonstrated using flow chemistry. mdpi.com These examples showcase the potential for adapting flow chemistry to the synthesis of quinazolinones. The benefits of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and reaction time) and the ability to handle hazardous reagents more safely, make it an attractive platform for the development of novel quinazolinone syntheses in the future.

Synthetic Strategies for Structurally Diverse Analogues of this compound

The synthesis of structurally diverse analogues of this compound is a key area of research, driven by the quest for novel compounds with enhanced pharmacological profiles. The quinazolinone scaffold is considered a privileged structure in medicinal chemistry, and its modification allows for the fine-tuning of biological activity. nih.gov Strategies for diversification can be broadly categorized by the part of the molecule being modified: the quinazolinone core, the 2-phenyl substituent, or through the addition of new ring systems.

Regioselective Substitutions on the Quinazolinone Core

Regioselective functionalization of the quinazolinone ring system is crucial for developing new analogues. The C2 and C4 positions are primary targets for nucleophilic aromatic substitution (SNAr), though their reactivity differs significantly. nih.gov The C4 position is generally more reactive towards nucleophilic attack. nih.govbeilstein-journals.org

Achieving regioselective substitution at the C2 position often requires specific strategies to either block or deactivate the more reactive C4 position. One approach involves using 2-chloroquinazolines where the C4 position is blocked with a non-reactive group, thereby directing substitution to C2. beilstein-journals.org Another advanced method utilizes the azide (B81097)–tetrazole tautomeric equilibrium. In this process, 2-chloro-4-sulfonylquinazolines react with an azide nucleophile, which first replaces the sulfonyl group at C4. The resulting equilibrium then directs the displaced sulfinate to replace the chloride at the C2 position, effectively achieving a C2-selective modification. nih.gov The choice of solvent can also play a critical role in directing regioselectivity. For instance, selective C2 substitution with pyrrolidine (B122466) on a sulfonylquinazoline was achieved in a non-polar solvent like chloroform (B151607) (CHCl₃), whereas using a polar solvent like dimethylformamide (DMF) resulted in C4 substitution. nih.govbeilstein-journals.org

N-alkylation at the N3 position is another important regioselective modification. The synthesis of 2,N3-disubstituted 4-quinazolinones can be achieved through the controlled alkylation of 2-chloro-4(3H)-quinazolinone, followed by amination at the C2 position. rsc.org Optimization of these alkylation conditions allows for exclusive access to the N3-alkylated isomer, creating a scaffold for further diversification. rsc.org

Table 1: Regioselective Substitution Strategies on the Quinazolinone Core

PositionStrategyReagents/ConditionsOutcomeReference
C2Blocking C4Use of 2-chloroquinazolines with a blocked C4 position.Directs nucleophilic substitution to C2. beilstein-journals.org
C2Azide–Tetrazole Equilibrium2-Chloro-4-sulfonylquinazolines, NaN₃.Regioselective C2 substitution via sulfonyl group dance. nih.gov
C2 vs. C4Solvent ControlSulfonylquinazoline, pyrrolidine; CHCl₃ vs. DMF.C2 substitution in CHCl₃; C4 substitution in DMF. nih.govbeilstein-journals.org
N3N-Alkylation2-Chloro-4(3H)-quinazolinone, methyl bromoacetate.Exclusive N3-alkylation for further C2 modification. rsc.org

Derivatization of the Phenyl Moiety

Modifying the 2-phenyl ring is a common strategy to explore structure-activity relationships. This is typically achieved by starting with a substituted benzaldehyde (B42025) or benzoyl chloride during the initial cyclization reaction. For instance, the synthesis of 2-(2'-methoxyphenyl)-4-quinazolinone is accomplished by reacting 2-aminobenzamide with 2-methoxybenzaldehyde. google.com Similarly, a variety of substituents can be introduced onto the phenyl ring.

A study on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones demonstrated the synthesis of a series of compounds where the common feature was the 2-phenyl group, while various substituents were placed on a separate arylideneamino moiety at the N3 position. nih.gov While not a direct derivatization of the 2-phenyl ring itself, this highlights the modular approach to synthesis, where substituted aromatic aldehydes are condensed with a 3-amino-2-phenylquinazolin-4(3H)-one precursor to introduce diverse substituted aryl groups into the final molecule. nih.gov

The synthesis generally involves the condensation of an appropriately substituted benzaldehyde with a 2-aminobenzamide derivative. For example, reacting 2-aminobenzamide with 3-methoxybenzaldehyde (B106831) yields 2,3-dihydro-2-(3'-methoxyphenyl)-4-quinazolinone, which can be subsequently oxidized to the corresponding quinazolinone. google.com This method allows for the incorporation of a wide range of functional groups onto the phenyl ring, depending on the availability of the starting benzaldehyde.

Incorporation of Diverse Heterocyclic Ring Systems

Integrating additional heterocyclic rings into the quinazolinone scaffold can significantly alter the molecule's properties and biological activity. These heterocycles can be fused to the core or attached as substituents.

One notable example is the synthesis of triazoloquinazolinones. A 1-thioxo-2,4-dihydro- beilstein-journals.orgrsc.orgnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold was prepared by reacting a 2-aminobenzoic acid with an isothiocyanate, followed by further cyclization. nih.gov Another approach involves the copper-catalyzed azide-alkyne cycloaddition (click chemistry). For instance, a 1,2,3-triazole ring can be introduced by reacting an azide-functionalized quinoline (B57606) with an alkyne. mdpi.com This method is highly efficient for linking the quinazolinone scaffold to other molecular fragments.

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives bearing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has also been reported. These syntheses often start from a diacetohydrazide derivative of the quinazolinedione, which is then cyclized with reagents like phenyl isothiocyanate and subsequently treated with base or acid to form the desired heterocyclic rings. nih.gov Furthermore, pyridyl groups can be incorporated; for example, a one-pot procedure using p-toluenesulfonic acid as a catalyst can synthesize quinazolin-4-one derivatives containing azo pyridyl moieties from anthranilamide derivatives and aldehydes. researchgate.net Copper-catalyzed reactions have also been used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones from substituted isatins and 2-bromopyridine (B144113) derivatives. nih.gov

Table 2: Examples of Incorporated Heterocyclic Systems

Heterocyclic SystemSynthetic ApproachKey Intermediates/ReagentsResulting ScaffoldReference
TriazoleCyclization2-Aminobenzoic acid, isothiocyanateTriazolo[4,3-a]quinazolin-one nih.gov
1,2,3-TriazoleClick ChemistryAzide-functionalized quinoline, alkyne, Cu(I) catalyst1,2,3-Triazolyl-quinoline mdpi.com
1,2,4-TriazoleCyclization of thiosemicarbazideQuinazolinedione diacetohydrazide, PhNCS, NaOH1,3-Bis((5-mercapto-1,2,4-triazol-3-yl)methyl)quinazoline-2,4-dione nih.gov
1,3,4-ThiadiazoleAcid-catalyzed cyclizationQuinazolinedione diacetohydrazide, PhNCS, H₂SO₄1,3-Bis((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)quinazoline-2,4-dione nih.gov
Pyridine (fused)Copper-catalyzed annulationIsatins, 2-bromopyridine derivatives, Cu(OAc)₂·H₂O11H-Pyrido[2,1-b]quinazolin-11-one nih.gov

Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of this compound and its analogues. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

A common synthetic route involves the condensation of 2-aminobenzamides with benzaldehydes or benzyl alcohols. doaj.orgresearchgate.net One study developed a transition-metal-free synthesis of 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl alcohols. doaj.org The optimal conditions were found to be using t-BuONa as a base in the presence of oxygen as a green oxidant at 120°C for 24 hours, which resulted in a product yield of up to 84%. doaj.orgresearchgate.net

For the synthesis of related quinazolinone systems, various catalysts and conditions have been explored. Copper-catalyzed methods are prevalent. For example, the coupling of 2-halobenzamides with nitriles using a copper catalyst and tBuOK as a base provides an efficient route to quinazolin-4(3H)-ones. organic-chemistry.org Another copper-catalyzed method uses Cu(OAc)₂·H₂O to facilitate the synthesis of N-substituted quinazolinones from anthranilamides. nih.gov Palladium catalysts are also widely used for C-C and C-heteroatom bond formation in quinazolinone synthesis. nih.gov

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. nih.gov For instance, the synthesis of quinazolinones from benzyl alcohol and aminobenzamide derivatives was optimized at 400 W and 80°C under microwave irradiation. nih.gov

The choice of solvent and base is also critical. In the synthesis of 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one, a screen of different bases and solvents found that using K₂CO₃ as the base in refluxing acetonitrile (B52724) (CH₃CN) gave the optimal yield. researchgate.net

Table 3: Optimization of Reaction Conditions for Quinazolinone Synthesis

Reaction TypeCatalyst/MediatorBaseSolventTemperature/TimeYieldReference
Oxidative CondensationNone (Transition-metal-free)t-BuONaSolvent-free120°C, 24 hUp to 84% doaj.orgresearchgate.net
Nucleophilic Addition/SNArCopper catalysttBuOKNot specifiedNot specifiedGood organic-chemistry.org
Nucleophilic SubstitutionNoneK₂CO₃ (1.5 equiv)CH₃CNRefluxOptimal researchgate.net
CondensationNone (Catalyst-free)NoneDMSONot specifiedGood researchgate.net
Microwave-assistedNoneNone (uses t-butyl peroxide as oxidant)Water with NaCl80°C, 400 WImproved efficiency nih.gov

Biological Activity Profiles of 7 Chloro 2 Phenyl 1h Quinazolin 4 One

Broad-Spectrum Investigations of Biological Effects

The quinazolinone nucleus is renowned for its wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and analgesic effects. nih.govbiomedpharmajournal.org This broad potential is attributed to the versatile binding capabilities of the fused heterocyclic ring system.

Derivatives of the quinazolinone class have been investigated for:

Antimicrobial Activity : The quinazolinone skeleton is a foundational component for many compounds screened for antibacterial and antifungal properties. nih.govbiomedpharmajournal.orggsconlinepress.com Research has shown that substitutions on this core structure are critical for activity. For instance, the presence of a halogen, such as chlorine, on the quinazolinone ring is often linked to enhanced antimicrobial effects. nih.gov

Anticancer Activity : Numerous quinazolinone derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov Their mechanisms often involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases. nih.gov Marketed anticancer drugs like erlotinib (B232) and gefitinib (B1684475) feature the quinazoline (B50416) core, highlighting its importance in oncology research. nih.gov

Central Nervous System (CNS) Activity : Historically, the quinazolinone structure is linked to CNS effects, with methaqualone being a well-known, albeit controversial, example. nih.gov This has spurred research into new derivatives for potential anticonvulsant and sedative activities. gsconlinepress.com

Anti-inflammatory Activity : Quinazolinones are recognized for their anti-inflammatory potential, with some derivatives acting through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. gsconlinepress.comnih.gov

Evaluation of Potential in Specific Therapeutic Areas

Building on the broad-spectrum profile, specific research has delved into the therapeutic potential of 7-chloro-2-phenyl-1H-quinazolin-4-one and its close analogs.

Anti-inflammatory and Analgesic Activity

A significant study focused on a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones for their anti-inflammatory and analgesic properties. researchgate.net The parent structure for this series is 3-amino-7-chloro-2-phenylquinazolin-4-one, which was then modified. The research demonstrated that these compounds exhibit notable activity, which was compared against the standard drug diclofenac. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. Several derivatives showed a significant reduction in paw edema, with some compounds exhibiting efficacy comparable to the reference standard. researchgate.net For example, the introduction of various substituted aromatic aldehydes at the 3-amino position led to a range of activities, highlighting the importance of the substituent at this position for modulating potency. researchgate.net

The analgesic effects were evaluated using the tail-flick method, where an increase in reaction time indicates pain relief. Several of the synthesized 7-chloro-2-phenylquinazolin-4-one derivatives demonstrated significant analgesic activity. researchgate.net

Antimicrobial Activity

While direct antimicrobial data for this compound is limited in the reviewed literature, studies on closely related analogs provide valuable insights. For instance, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one , which differs by having a methyl group instead of a phenyl group at the 2-position, was tested for antibacterial activity. It showed efficacy against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. gsconlinepress.com This suggests that the 7-chloro-quinazolinone scaffold itself is a viable pharmacophore for antimicrobial agents. Structure-activity relationship (SAR) studies on other quinazolinones have revealed that the presence of a halogen at positions 6 or 8 can enhance antimicrobial activity, a principle that likely extends to the 7-position. nih.gov

Comparative Biological Potency and Efficacy Studies with Related Quinazolinone Structures

The biological activity of this compound is best understood through comparison with its structural analogs. SAR studies help elucidate the contribution of each part of the molecule.

Influence of Substitution at Position 7

Influence of Substitution at Position 2

The phenyl group at the 2-position is a key hydrophobic domain. SAR studies on anticonvulsant quinazolinones show that substituents at position 2 are critical for potency and pharmacokinetics. nih.gov In a comparative study, the antibacterial activity of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one was documented. gsconlinepress.com Replacing the 2-methyl group with a 2-phenyl group, as in the title compound, would increase lipophilicity and introduce potential for pi-stacking interactions, which could alter its biological activity profile significantly.

Influence of Substitution at Position 3

The study by Mahato et al. provides a clear comparison of how modifying the 3-position of the 7-chloro-2-phenylquinazolin-4-one core impacts anti-inflammatory activity. researchgate.net The parent compound for the series, 3-amino-7-chloro-2-phenylquinazolin-4-one, was used as a starting point to create various Schiff bases. The results, summarized in the table below, show that the nature of the aromatic substituent has a marked effect on potency.

Table 1: Comparative Anti-inflammatory Activity of 7-Chloro-2-phenylquinazolin-4-one Derivatives Data extracted from a study on carrageenan-induced rat paw edema. researchgate.net

Compound ID 3-Position Substituent (Schiff Base from) % Inhibition of Edema (after 3h)
Q 01 Benzaldehyde (B42025) 43.47%
Q 02 4-Chlorobenzaldehyde 49.27%
Q 03 4-Fluorobenzaldehyde 52.17%
Q 05 4-Hydroxybenzaldehyde 53.62%
Q 07 4-Nitrobenzaldehyde 55.07%
Q 09 3-Nitrobenzaldehyde 50.72%
Diclofenac (Reference Drug) 57.97%

This data indicates that introducing electron-withdrawing groups (like fluoro and nitro) or a hydroxyl group on the benzylidene moiety at the 3-position tends to enhance the anti-inflammatory activity of the 7-chloro-2-phenylquinazolin-4-one scaffold, bringing it closer to the potency of the standard drug diclofenac. researchgate.net

Mechanisms of Action and Molecular Targeting

Identification of Key Molecular Targets for 7-Chloro-2-phenyl-1H-quinazolin-4-one

The precise identification of molecular targets is a cornerstone of pharmacological research. While comprehensive data for this compound is still emerging, preliminary studies have pointed towards several areas of interaction.

At present, detailed enzyme inhibition kinetic studies specifically for this compound are not extensively available in the public domain. The broader class of quinazolinones has been shown to interact with various enzymes, but specific IC50 or Ki values for this particular compound against a panel of kinases or proteases have not been widely reported.

Similarly, comprehensive data on the receptor binding affinity and modulation properties of this compound are limited. The interaction of this compound with specific cell surface or nuclear receptors has not been a primary focus of published research to date.

The effects of this compound on the activity of various ion channels remain an area for future investigation. There is currently a lack of specific published data detailing its interaction with sodium, potassium, calcium, or other ion channels.

Elucidation of Cellular Pathway Modulation by this compound

Beyond direct molecular targeting, understanding how a compound influences cellular pathways provides a broader context for its biological activity.

The ability of quinazolinone derivatives to induce cell cycle arrest is a known phenomenon. However, specific research elucidating the mechanisms by which this compound may affect cell cycle progression, including its impact on specific checkpoints (e.g., G1/S or G2/M) and the associated regulatory proteins (e.g., cyclins and cyclin-dependent kinases), has not been detailed in published studies.

Signal Transduction Cascade Inhibition or Activation

While direct and extensive studies on the signal transduction pathways specifically modulated by this compound are limited, research on closely related quinazolinone derivatives provides significant insights into its potential mechanisms of action. The quinazolinone core is known to interact with several key signaling cascades, suggesting that this compound may also exert its biological effects through similar pathways.

Derivatives of quinazolinone have been identified as inhibitors of crucial signaling molecules. For instance, various substituted quinazolinones have demonstrated inhibitory activity against protein kinases, which are pivotal components of signal transduction. These kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are often dysregulated in diseases like cancer. The inhibition of these receptors by quinazolinone analogs can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses, has been shown to be a target for some quinazolinone compounds. These compounds can suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests a potential anti-inflammatory mechanism for this compound through the modulation of the NF-κB cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling route involved in cell proliferation, differentiation, and stress responses, is also a plausible target. Given the interconnectedness of cellular signaling, the inhibition of receptor tyrosine kinases like EGFR by quinazolinone derivatives would invariably impact the MAPK cascade.

Detailed Analysis of Ligand-Target Binding Modes and Interactions

The precise binding modes and interactions of this compound with its molecular targets are an area of active investigation, primarily through computational docking studies of related compounds. These in silico analyses provide a theoretical framework for understanding the molecular basis of the compound's activity.

In the context of COX-2 inhibition, docking studies on related quinazolinones have shown that the molecule can orient itself within the enzyme's active site to interact with key residues. The phenyl ring at the 2-position can occupy a hydrophobic pocket, while the quinazolinone core can form hydrogen bonds with amino acids lining the active site. The chloro group at the 7-position may enhance the binding affinity through halogen bonding or by influencing the electronic properties of the aromatic system.

The following table summarizes the potential molecular targets for quinazolinone derivatives and the key interacting residues identified in molecular docking studies of analogous compounds.

Potential Molecular TargetKey Interacting Residues (from related compounds)Type of Interaction
Epidermal Growth Factor Receptor (EGFR)Hinge region amino acids (e.g., Met793)Hydrogen Bonding
Hydrophobic pocket residuesvan der Waals, Hydrophobic
Cyclooxygenase-2 (COX-2)Active site amino acids (e.g., Arg120, Tyr355)Hydrogen Bonding, Hydrophobic
Poly (ADP-ribose) polymerase (PARP-1)NAD+ binding site residuesHydrogen Bonding, Pi-Pi Stacking

It is important to note that while these findings for related quinazolinone derivatives offer valuable hypotheses, dedicated experimental studies, including co-crystallography and detailed enzymatic assays, are necessary to definitively elucidate the specific molecular targets and binding interactions of this compound.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Structural Modifications of 7-Chloro-2-phenyl-1H-quinazolin-4-one

Systematic modification of the this compound molecule involves altering three primary domains: the substituent at the 7-position of the quinazolinone ring, the substitutions on the 2-phenyl ring, and the core quinazolinone ring itself.

The nature and position of substituents on the fused benzene (B151609) ring of the quinazolinone core significantly influence biological activity. The 7-position, in particular, has been shown to be a critical site for modulation. The presence of a halogen, such as the chloro group in the parent compound, is often pivotal for activity.

Research has shown that the position of the chloro group affects not only potency but also target selectivity. For instance, in a study on p21-activated kinase 4 (PAK4) inhibitors, a 7-chloro derivative displayed better potency than its 6-chloro regioisomer. acs.org However, this enhancement in potency was accompanied by a reduction in selectivity against other kinases. acs.org The nature of the substituent at this position has a significant influence on cyclization reactions during synthesis and can affect the ease with which subsequent alkylation reactions can be performed. researchgate.net These findings suggest that the 7-position is a key interaction point with biological targets, where electronic and steric factors of the substituent can fine-tune binding affinity and specificity.

The 2-phenyl group is an essential feature for the biological activity of many quinazolinone derivatives. nih.govnih.gov Modifications to this ring have been extensively explored to probe its role in target binding and to enhance efficacy.

SAR studies have revealed that both the position and the electronic nature of substituents on the phenyl ring are critical. For example, in the development of dihydrofolate reductase (DHFR) inhibitors, it was found that electron-donating groups at the para position of the phenyl ring led to a decrease in inhibitory potential. nih.gov Conversely, other studies have shown that specific substitutions can be beneficial. A 2-(2-chlorophenyl) substitution was identified in a hit compound during the discovery of mGlu7 receptor negative allosteric modulators. nih.gov In another study on antiproliferative agents, a 2-methoxyphenyl substitution, combined with a basic side chain, resulted in a compound with a remarkable cytotoxic profile against a majority of tested cancer cell lines. nih.govmdpi.com These results highlight the importance of the 2-phenyl ring in establishing key interactions within the target's binding pocket, where substitutions can optimize these interactions for improved activity.

Below is a data table summarizing the effects of various substitutions on the 2-phenyl ring.

Parent Scaffold Substitution on 2-Phenyl Ring Observed Effect on Biological Activity Target/Activity
Quinazolin-4-onePara-position electron-donating groupsDecreased inhibitory potential nih.govDHFR Inhibition
3-methyl-6-phenylquinazolin-4(3H)-one2-chlorophenylActive as a negative allosteric modulator nih.govmGlu7 Receptor
Quinazolin-4-one2-methoxyphenyl (with C8 side chain)Enhanced cytotoxic activity nih.govmdpi.comAntiproliferative

Modifications to the core quinazolinone ring system offer another avenue for modulating biological activity. These changes can include altering substituents at various positions (e.g., C-5, C-6, C-8) or modifying the heterocyclic ring structure itself.

Identification of Essential Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound class, several key pharmacophoric features have been identified through extensive SAR studies.

The essential components generally include:

The Quinazolinone Scaffold: This rigid heterocyclic system serves as the core framework, properly orienting the other functional groups for optimal interaction with the target. nih.gov

The 2-Phenyl Group: This aromatic ring is often a crucial requirement for activity, participating in hydrophobic and π-π stacking interactions within the binding site of enzymes like DHFR and BCRP. nih.govnih.gov

Hydrogen Bond Acceptors/Donors: The quinazolinone core contains a ketone group at C-4 and nitrogen atoms that can act as hydrogen bond acceptors or donors, which are critical for anchoring the molecule in the target's active site. nih.gov

Substituents at Key Positions: The chloro group at the 7-position and various substituents on the 2-phenyl ring are critical for modulating potency and selectivity. These groups can occupy specific subpockets within the target protein, forming key interactions. acs.org

The active site of a target protease, for example, is composed of several subpockets, and the pharmacophore for quinazolinone-based inhibitors often includes a hydrogen acceptor that interacts with specific amino acid residues (like His163 or Glu166) and a lipophilic group that occupies a hydrophobic pocket. nih.gov

Principles of Rational Design for Enhanced Potency and Selectivity

Rational drug design utilizes the understanding of a compound's SAR and its target's three-dimensional structure to create more potent and selective analogs. For this compound derivatives, this approach has been successfully applied to develop inhibitors for various targets.

The principles of rational design in this context include:

Structure-Based Drug Design (SBDD): This approach relies on the known crystal structure of the target protein. acs.org By visualizing how a lead compound like this compound fits into the binding site, medicinal chemists can design modifications to improve complementarity, add favorable interactions, or displace unfavorable water molecules. This strategy has been used to guide the synthesis of novel PAK4 inhibitors. acs.org

Conformational Restriction: By introducing structural constraints, such as linking parts of the molecule with additional rings, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to higher potency and selectivity by reducing the entropic penalty of binding. This principle was used to design potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors based on a quinazolinone scaffold. drugbank.com

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic properties. For example, a chloro group might be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability.

These design strategies have been instrumental in transforming initial hits into lead compounds with improved therapeutic potential. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. This method allows for the prediction of the activity of novel, unsynthesized compounds.

Several QSAR studies have been conducted on quinazolin-4(3H)-one derivatives to design potent anticancer agents. researchgate.netnih.gov In a typical QSAR study, a model is developed using a training set of molecules with known activities. The predictive power of the model is then validated using a separate test set of compounds. researchgate.net

For example, a 2D-QSAR analysis was performed on a series of 31 quinazoline (B50416) derivatives with inhibitory activity against human lung cancer. The resulting model showed strong predictive capabilities, which were then used to design 18 new molecules with potentially enhanced efficacy. nih.gov Similarly, 3D-QSAR models (CoMFA and CoMSIA) have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors for breast cancer. researchgate.net These models provide insights into the favorable and unfavorable steric and electrostatic interactions, guiding the design of new compounds with improved activity. researchgate.net

The statistical robustness of a QSAR model is critical. Key validation parameters include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient for the external test set (R²pred).

Below is an interactive data table summarizing the statistical validation parameters from representative QSAR studies on quinazolinone derivatives.

QSAR Study Focus Model Type R² (Goodness of Fit) Q² (Internal Validation) R²pred (External Validation) Reference
Breast Cancer Inhibitors2D-QSAR0.9190.8190.7907 researchgate.net
Lung Cancer Inhibitors2D-QSAR0.7450.6690.941 nih.gov
EGFR Inhibitors3D-QSAR (CoMFA)0.8550.5700.657 researchgate.net
EGFR Inhibitors3D-QSAR (CoMSIA)0.8950.5990.681 researchgate.net

These QSAR models serve as powerful predictive tools in the rational design of novel this compound derivatives, accelerating the discovery of new drug candidates.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands, such as 7-chloro-2-phenyl-1H-quinazolin-4-one, to the active site of a biological target, typically a protein.

For the quinazolinone scaffold, numerous biological targets have been proposed and investigated. A prominent target is the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation. derpharmachemica.comresearchgate.net Docking studies on quinazoline (B50416) derivatives have shown that the scaffold can fit into the ATP-binding pocket of EGFR, with the nitrogen atoms often forming crucial hydrogen bonds with key amino acid residues like Met793. nih.gov The phenyl group at the 2-position and the chloro-substituted benzene (B151609) ring of the quinazolinone core contribute to hydrophobic and stacking interactions within the receptor's active site. nih.gov

Other potential targets investigated for analogous structures include DNA gyrase, relevant for antitubercular activity, and phosphodiesterase 7 (PDE7), a target for neurological and inflammatory disorders. rasayanjournal.co.innih.gov In these studies, docking simulations help rank compounds based on their predicted binding energy (often expressed as a docking score), allowing researchers to prioritize the most promising candidates for synthesis and biological testing. derpharmachemica.comnih.gov

Below is a table representing typical data obtained from molecular docking studies of analogous quinazolinone compounds against various protein targets.

Compound AnalogueProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
2-Chloro-4-[2-(3-pyridylmethylene)hydrazino]quinazolinePDE7A-6.887Not Specified nih.gov
6-bromo-3-phenyl-2-(benzylthio)quinazolin-4(3H)-oneEGFR-6.7Met793, Cys797 nih.gov
Quinazolinone DerivativeDNA GyraseNot Specified (PLP Score Used)Not Specified rasayanjournal.co.in

This table is illustrative and uses data from closely related quinazolinone derivatives to represent the typical outcomes of molecular docking simulations.

Molecular Dynamics Simulations for Characterizing Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-protein complex's stability and behavior over time. MD simulations model the atomic movements of the system, typically over nanoseconds, providing insights into the flexibility of the protein, the conformational changes of the ligand, and the persistence of key interactions. nih.govtandfonline.com

For quinazolinone derivatives, MD simulations have been used to validate docking poses and to refine the understanding of binding modes. nih.govrsc.org A typical simulation involves placing the docked complex in a solvent box (e.g., a TIP3P water model) and running the simulation for a duration like 100 nanoseconds under controlled temperature and pressure. nih.govtandfonline.com

Analysis of the MD trajectory can reveal the stability of the system through metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. mdpi.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov These calculations confirmed that certain quinazolinone derivatives form highly stable complexes with their target proteins. nih.govtandfonline.com

Compound AnalogueProtein TargetSimulation Time (ns)Calculated Binding Energy (MM-GBSA, kcal/mol)Reference
2-Chloro-4-[2-(3-pyridylmethylene)hydrazino]quinazolinePDE7A100-45.3 nih.gov
Quinazolinone derivative 1fPARP1100Substantial (exact value not provided) tandfonline.com
4-Hydroxyquinazoline Derivative B1PARP30Not Specified (stable RMSD reported) mdpi.com

This table presents data from MD simulations of analogous compounds to illustrate the method's application and typical results.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are utilized to investigate the intrinsic electronic properties of a molecule. For this compound, these methods can provide a deep understanding of its structure, electron distribution, and chemical reactivity.

DFT analysis can be used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps determine the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. These calculations can also generate maps of the electrostatic potential, highlighting electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with biological receptors or other reactants. Such studies on related 6-bromo-quinazoline derivatives have provided useful information about the molecule's reactivity in various reactions. nih.gov

De Novo Drug Design Approaches Employing the Quinazolinone Scaffold

De novo drug design involves the creation of novel molecular structures from scratch, often tailored to fit the specific geometry and chemical environment of a protein's binding site. The quinazolinone core is an ideal starting fragment for such approaches because it is a "privileged scaffold"—a framework known to bind to multiple, distinct biological targets. rsc.orgresearchgate.net

Computational programs can use the this compound structure as a seed. Algorithms can then "grow" new functionalities from various positions on the scaffold or link it to other fragments to optimize interactions with a target. For instance, a program might suggest modifications to the 2-phenyl ring or substitutions at other positions on the quinazoline core to enhance binding affinity or improve pharmacokinetic properties. This approach was used in a study where a virtual library of new chemical entities was generated from a quinazolinone template to discover potential antitubercular agents. rasayanjournal.co.in

Virtual Screening Methodologies for Discovering Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When seeking novel analogues of this compound, a common approach is pharmacophore-based screening. A pharmacophore model is first built based on the key structural features of the known active compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

This model is then used as a 3D query to filter large compound databases, such as the ZINC database, retrieving molecules that match the defined spatial arrangement of features. derpharmachemica.com Another approach is structure-based virtual screening, where a library of compounds is docked into the active site of a target protein, and the molecules are ranked based on their docking scores. derpharmachemica.comresearchgate.net These methodologies have been successfully applied to the quinazolinone class to identify novel potential inhibitors for targets like EGFR and acetylcholinesterase, demonstrating the power of in silico screening to accelerate the discovery of new lead compounds. derpharmachemica.comresearchgate.net

Preclinical Pharmacological Evaluation in in Vitro Systems

Cell-Based Assays for Efficacy and Potency Determination

Cell-based assays are fundamental in early-stage drug discovery to assess the biological effects of a compound on living cells. For the 7-chloro-2-phenyl-1H-quinazolin-4-one family, these assays have been pivotal in elucidating their cytotoxic and functional effects.

Cell Viability, Proliferation, and Cytotoxicity Assays

Derivatives of this compound have been the subject of numerous studies to evaluate their effects on the viability and proliferation of cancer cells. These assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

A range of 7-chloro-2-phenyl-quinazolin-4-one derivatives has demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, studies on 3-substituted derivatives have revealed potent activity against breast cancer (MCF-7), and other cancer cell lines. The cytotoxic potential often varies based on the nature and position of the substituents on the quinazolinone core and the phenyl ring.

Compound DerivativeCell LineAssay TypeIC₅₀ (µM)Reference
3-Benzyl-5-chloro-2-mercapto-6-methylquinazolin-4(3H)-oneMCF-7MTTData not specified
Ethyl 2-((6-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetateMCF-7MTTData not specified
Novel quinazolinone-based glycosidesHCT-116MTT2.90–6.40
Novel quinazolinone-based glycosidesMCF-7MTT5.70–8.10

Functional Assays for Specific Biological Processes or Pathways

Beyond general cytotoxicity, functional assays are employed to understand the mechanisms by which these compounds exert their effects. For quinazolinone derivatives, studies have delved into their ability to induce apoptosis (programmed cell death) and to cause cell cycle arrest, both of which are desirable characteristics for anticancer agents.

For example, certain novel quinazolinone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. This is often determined by techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Furthermore, cell cycle analysis, also typically performed using flow cytometry, has revealed that some derivatives can cause arrest in specific phases of the cell cycle, thereby preventing cancer cells from dividing and proliferating.

High-Throughput Screening (HTS) of Compound Libraries

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with activity against a specific biological target. The quinazolinone scaffold has been identified in such screens. For instance, a cell-based HTS campaign aimed at discovering inhibitors of the hypoxia-inducible factor-1α (HIF-1α) transcriptional pathway, which is crucial for cancer cell survival in low-oxygen environments, identified a quinazolin-4-one derivative as a novel inhibitor from a library of 73,000 compounds. This highlights the utility of HTS in uncovering the therapeutic potential of this class of molecules.

Enzyme Inhibition and Receptor Binding Assays

A primary mechanism by which many drugs exert their effects is through the inhibition of specific enzymes or by binding to cellular receptors. The this compound scaffold has been investigated for its inhibitory activity against several important enzyme classes.

Research has shown that derivatives of 7-chloro-2-phenyl-quinazolin-4(3H)-one are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A study involving the synthesis and evaluation of a series of 3-substituted-7-chloro-2-phenylquinazolin-4(3H)-ones demonstrated significant anti-inflammatory activity, which was supported by molecular docking studies showing favorable interactions with the COX-2 active site.

The broader quinazolinone class has also been found to inhibit other enzymes, including various protein kinases that are critical for cell signaling and are often dysregulated in cancer. These include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Furthermore, some quinazolinone derivatives have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, and against cholinesterases, which are targets in the management of Alzheimer's disease.

In terms of receptor binding, analogs have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), suggesting a potential role in treating neurological and psychiatric disorders.

Compound Derivative ClassTarget Enzyme/ReceptorInhibitory ActivityReference
3-Substituted-7-chloro-2-phenylquinazolin-4(3H)-onesCOX-2Moderate to significant anti-inflammatory activity
Quinazolin-4-one esters and hydrazidesCDK2, HER2, EGFRPotent inhibitory activity with IC₅₀ values in the micromolar to nanomolar range
Quinazolinone-1,2,3-triazole-glycoside hybridsEGFR/VEGFR-2IC₅₀ values in the micromolar to nanomolar range
2,6-disubstituted(3H)-quinazolin-4-onesmGlu7 ReceptorNegative allosteric modulation with IC₅₀ values in the micromolar range

Biochemical Characterization of Target Engagement

To understand how these compounds interact with their biological targets at a molecular level, various biochemical characterization techniques are employed. Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to its target protein.

For the 7-chloro-2-phenyl-quinazolin-4-one derivatives identified as COX-2 inhibitors, molecular docking studies have been instrumental in elucidating their binding mode. These studies have shown that the quinazolinone core and its substituents can form key hydrogen bonds and hydrophobic interactions with amino acid residues within the active site of the COX-2 enzyme, explaining their inhibitory activity. Similar in silico studies have been crucial in understanding the interactions of other quinazolinone derivatives with their respective targets, such as viral proteases and protein kinases, thereby guiding the rational design of more potent and selective inhibitors.

Preclinical Pharmacological Evaluation in in Vivo Animal Models

Efficacy Studies in Established Animal Models of Disease

There is a lack of specific, publicly available scientific literature detailing efficacy studies of 7-chloro-2-phenyl-1H-quinazolin-4-one in established in vivo animal models for any particular therapeutic area.

Selection and Validation of Relevant Animal Models for Specific Therapeutic Areas

Without primary efficacy data, the selection and validation of relevant animal models for this compound have not been documented. The choice of such models would be contingent on initial in vitro findings suggesting a potential therapeutic application.

Dose-Response and Efficacy Assessment in Animal Disease Models

No published data exists on the dose-response relationships or the efficacy assessment of this compound in any animal disease models.

Biomarker Analysis and Pharmacodynamic Endpoints in Vivo

Specific biomarker analyses and in vivo pharmacodynamic endpoints for this compound have not been reported in the scientific literature.

Pharmacokinetic Studies in Animal Models

Detailed preclinical pharmacokinetic studies for this compound are not available in the public domain.

Absorption, Distribution Profiles in Experimental Animals

There is no published information regarding the absorption and distribution profiles of this compound in any experimental animal species.

Metabolic Pathways and Excretion Patterns in Preclinical Species

Information on the metabolic pathways and excretion patterns of this compound in preclinical species has not been documented in the available scientific literature.

Medicinal Chemistry Strategies and Future Research Directions

Lead Optimization Approaches for 7-Chloro-2-phenyl-1H-quinazolin-4-one Derivatives

Lead optimization is a critical phase in drug discovery, focusing on enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of this compound, this process involves systematic structural modifications and the detailed analysis of structure-activity relationships (SAR).

The quinazolinone nucleus is a privileged scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of various substituents. nih.govmdpi.com Research has shown that modifications at the C2, C3, C6, and C7 positions of the quinazolinone ring system can dramatically influence the therapeutic effects. mdpi.comtandfonline.com

For the this compound core, the presence of the chloro group at the C7 position is often associated with enhanced biological activity, particularly anticonvulsant properties. mdpi.com The phenyl group at the C2 position is another key feature that can be modified to modulate activity. For instance, introducing substituents onto this phenyl ring can alter the molecule's interaction with biological targets.

A key strategy in lead optimization involves synthesizing a library of analogues where different functional groups are introduced at specific positions. For example, in a study focused on developing anti-inflammatory and analgesic agents, various aromatic aldehydes were reacted with 3-amino-7-chloro-2-phenylquinazolin-4-one to create a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones. researchgate.net This approach allows researchers to probe the spatial and electronic requirements of the target receptor. Docking studies with proteins like COX-II can further elucidate the binding modes of these derivatives and guide further design. researchgate.net

The table below summarizes key SAR findings for quinazolinone derivatives, which are instructive for the optimization of the this compound scaffold.

Position of SubstitutionSubstituent TypeImpact on Biological ActivityTherapeutic AreaReference
C7Chloro groupFavors activityAnticonvulsant mdpi.com
C22-ChlorophenylInfluenced negative allosteric modulator activityAntipsychotic (mGlu7 NAM) nih.gov
C3Substitutions with heterocyclic moieties (e.g., oxadiazoles, thiadiazoles)Increased activityAnticonvulsant mdpi.com
C2, C3, C4Hybridization with other pharmacophores (e.g., chalcones, triazoles)Enhanced selectivity and potencyAnticancer, Anti-inflammatory tandfonline.com
C3Amino phenyl groupIncreased activityAnticonvulsant mdpi.com

Prodrug Design Concepts for Improved Pharmacological Attributes

Many promising drug candidates fail to reach the clinic due to poor pharmacological properties, such as low aqueous solubility or limited membrane permeability. The prodrug approach is a well-established strategy to overcome these limitations. nih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.com

For this compound, which has limited solubility, several prodrug strategies could be envisioned to enhance its pharmacological attributes. These strategies typically involve attaching a promoiety to the parent drug, which is cleaved off in vivo.

Strategies to Enhance Solubility: To improve water solubility, highly polar or ionizable promoieties can be attached.

Phosphate (B84403) Esters: A phosphate group could be added to the C4-oxo position (via its enol tautomer), creating a highly water-soluble phosphate ester. This prodrug would be readily cleaved by alkaline phosphatases in the body to release the active drug.

Glucuronide Ethers: Attaching glucuronic acid, a highly water-soluble sugar acid, can significantly increase solubility. nih.gov This linkage would be susceptible to cleavage by glucuronidases.

Amino Acid Conjugates: Linking amino acids can create prodrugs with improved solubility and potentially target amino acid transporters for enhanced absorption.

Strategies to Enhance Permeability: To improve absorption across biological membranes, lipophilicity can be temporarily increased.

Ester Prodrugs: Esterification at the N1 or C4-enol position with a lipophilic group can enhance membrane permeability. These esters are typically hydrolyzed by esterase enzymes present throughout the body.

Carbamate (B1207046) Prodrugs: An O-alkyl carbamate linker could be used to attach a promoiety, a strategy shown to improve the solubility and permeability of other heterocyclic compounds. nih.gov

The table below outlines potential prodrug concepts applicable to this compound.

Prodrug StrategyPromoietyTarget PropertyCleavage MechanismPotential Attachment Point
Phosphate EsterPhosphateSolubilityAlkaline PhosphatasesC4-enol
Amide ProdrugAmino Acid / PeptideSolubility / TargetingPeptidases (e.g., DPPIV)N1/N3 position
Ester ProdrugAlkyl/Aryl groupPermeabilityEsterasesC4-enol
Glucuronide ProdrugGlucuronic AcidSolubilityGlucuronidasesC4-enol

Investigation of Combination Therapy Strategies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. rsc.org This approach can lead to synergistic effects, overcome drug resistance, and reduce toxicities by allowing for lower doses of individual agents. Quinazolinone derivatives, known for their activity as kinase inhibitors, are prime candidates for combination strategies. frontiersin.orgnih.gov

Derivatives of this compound could be combined with other therapeutic agents to target cancer through multiple mechanisms. For example, many quinazoline (B50416) derivatives function as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov Combining an EGFR inhibitor with a drug that targets a different signaling pathway (e.g., a VEGFR inhibitor) or a cytotoxic agent that directly damages DNA can produce a more potent anti-tumor response. researchgate.net

Another approach is the development of hybrid molecules, where two distinct pharmacophores are covalently linked into a single chemical entity. rsc.org This strategy of molecular hybridization can create compounds with dual activity or improved pharmacological profiles. For instance, a quinazolinone moiety could be linked to a pharmacophore known to inhibit other cancer-related targets like tubulin or PARP-1. nih.govnih.gov

The table below presents potential combination therapy strategies involving quinazolinone derivatives.

Quinazolinone Derivative RoleCombination Partner ClassRationalePotential Application
EGFR InhibitorCytotoxic Chemotherapy (e.g., Platinum drugs)Target distinct cellular processes (signaling and DNA damage)Non-Small-Cell Lung Cancer
VEGFR-2 InhibitormTOR InhibitorSimultaneous blockade of angiogenesis and cell growth pathwaysRenal Cell Carcinoma
Kinase InhibitorImmunotherapy (e.g., Checkpoint Inhibitors)Modulate the tumor microenvironment and enhance immune responseVarious Solid Tumors
PARP-1 InhibitorDNA Damaging AgentsInduce synthetic lethality in cancer cells with DNA repair defectsBRCA-mutated Cancers

Exploration of Novel Therapeutic Applications for Quinazolinone Derivatives

While the quinazolinone scaffold is heavily researched for its anticancer properties, its structural versatility has led to the discovery of a wide spectrum of other biological activities. tandfonline.comnih.gov Exploring these novel applications for derivatives of this compound could open up new therapeutic avenues for a variety of diseases.

Recent research has highlighted the potential of quinazolinone derivatives in several areas:

Anti-inflammatory and Analgesic: As mentioned, 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones have been synthesized and shown to possess moderate to significant anti-inflammatory and analgesic properties, potentially acting via inhibition of COX-2. researchgate.net

Anticonvulsant: The quinazolinone core is a known pharmacophore for anticonvulsant activity. SAR studies have indicated that substitutions at the C2, C3, and C7 positions are crucial for this effect, making the 7-chloro-2-phenyl backbone a promising starting point. mdpi.com

Antipsychotic: A study identified 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one as a negative allosteric modulator (NAM) of the mGlu7 receptor, suggesting a potential application in treating psychiatric disorders. nih.gov

Antimicrobial: Quinazolinones have demonstrated activity against various pathogens. This includes antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa and antifungal activity against Aspergillus niger. researchgate.netgsconlinepress.com Some derivatives also act as quorum sensing inhibitors, which represents a novel anti-virulence strategy rather than a direct bactericidal one. mdpi.com

Anti-Alzheimer's Disease: Certain quinazolinone derivatives have shown potent activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. tandfonline.com

Antimalarial: Phenotypic screening has identified quinazolinone derivatives as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria, including drug-resistant strains. mdpi.com

Therapeutic ApplicationSpecific Activity / TargetKey Structural FeaturesReference
Anti-inflammatory / AnalgesicCOX-II Inhibition7-chloro, 2-phenyl, 3-substituted researchgate.net
AnticonvulsantModulation of ion channels7-chloro substituent mdpi.com
AntipsychoticmGlu7 Receptor Negative Allosteric Modulator2-(2-chlorophenyl), 6-phenyl nih.gov
AntimicrobialQuorum Sensing Inhibition / Cell wall synthesisVaried substitutions gsconlinepress.commdpi.com
Anti-Alzheimer'sAChE/BChE InhibitionVaried substitutions tandfonline.com
AntimalarialInhibition of P. falciparumQuinazolinone-2-carboxamide mdpi.com

Methodological Advancements and Innovations in Quinazolinone Research

The rapid pace of research into quinazolinone derivatives is underpinned by significant methodological advancements in both chemical synthesis and biological screening. These innovations allow for the faster creation and evaluation of compound libraries, accelerating the drug discovery process.

Advancements in Synthesis: Traditional methods for synthesizing the quinazolinone core, while effective, often require harsh conditions or long reaction times. Modern synthetic chemistry has introduced a variety of more efficient and environmentally friendly techniques. ujpronline.comresearchgate.net

Synthetic MethodDescriptionAdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture.Drastically reduced reaction times, often higher yields. nih.govujpronline.com
Ultrasound-Promoted SynthesisEmploys ultrasonic waves to induce cavitation, enhancing reactivity.Improved yields, shorter times, can be performed in greener solvents or solvent-free. ujpronline.com
Metal-Catalyzed ReactionsUses catalysts like Palladium (Pd), Copper (Cu), or Zinc (Zn) to facilitate C-N and C-C bond formations.High efficiency, broad substrate scope, mild reaction conditions. nih.govnih.govfrontiersin.org
One-Pot Multi-Component ReactionsCombines three or more reactants in a single step to form the final product.High atom economy, operational simplicity, rapid library generation. researchgate.netfrontiersin.org
Visible Light Photoredox CatalysisUses visible light and a photocatalyst to drive the reaction.Metal-free, mild conditions, high functional group tolerance. frontiersin.org

Innovations in Research and Screening: The evaluation of large libraries of synthesized quinazolinone derivatives has been revolutionized by high-throughput screening (HTS) and other innovative technologies. dovepress.com

High-Throughput Screening (HTS): HTS platforms use robotics and automation to test hundreds of thousands of compounds against a biological target in a short period. azolifesciences.com Cell-based HTS assays, which measure a compound's effect on whole cells (e.g., inhibition of virus-induced cell death), are particularly valuable as they can identify active compounds without prior knowledge of the specific molecular target. nih.gov

High-Content Screening (HCS): HCS is an advanced form of screening that uses automated microscopy and image analysis to extract multiparametric data from cells. It can simultaneously provide information on a compound's effects on cell morphology, protein localization, and other cellular features, offering deeper mechanistic insights early in the discovery process. dovepress.com

DNA-Encoded Libraries (DELs): This technology allows for the screening of massive libraries where each compound is tagged with a unique DNA barcode. This enables the simultaneous testing of millions or even billions of compounds. azolifesciences.com

Artificial Intelligence (AI) and Machine Learning: AI is increasingly being used to analyze large datasets from HTS campaigns, predict the activity of virtual compounds, and guide the design of new derivatives with improved properties. azolifesciences.com

These advanced methodologies are crucial for navigating the vast chemical space of quinazolinone derivatives and efficiently identifying new lead compounds for a multitude of therapeutic applications.

Conclusion

Synthesis of Key Research Findings on 7-Chloro-2-phenyl-1H-quinazolin-4-one

This compound serves as a significant heterocyclic scaffold in medicinal chemistry, forming the basis for numerous derivatives with a wide array of pharmacological activities. researchgate.net Research has established that the quinazolinone core, and specifically this substituted variant, is a "privileged structure" in drug discovery. researchgate.net Synthetic routes to this class of compounds are well-documented, often involving the condensation of anthranilic acid derivatives with other precursors. mdpi.com A common method for synthesizing the core structure and its derivatives involves reacting 4-chloro anthranilic acid with benzoyl chloride, which first yields a 7-chloro-2-phenyl benzoxazin-4-one intermediate. researchgate.net This intermediate can then be reacted with various nucleophiles, such as hydrazine (B178648) hydrate, to introduce substituents at the 3-position of the quinazolinone ring. researchgate.netnih.gov

The biological potential of this compound and its analogues has been explored across several therapeutic areas. Notably, these compounds have demonstrated significant promise as anticancer, anti-inflammatory, and anticonvulsant agents.

Anticancer Activity: Quinazolinone derivatives are recognized for their potential in oncology. nih.gov Studies on related compounds suggest mechanisms that include the inhibition of tubulin polymerization, a process vital for cell division, and the modulation of key signaling pathways involved in cancer cell proliferation, such as the EGFR and PI3K pathways. nih.govresearchgate.net The substitution pattern on the quinazolinone ring is crucial for activity, with modifications at various positions leading to potent anticancer effects against multiple cancer cell lines. nih.govnih.gov

Anti-inflammatory and Analgesic Activity: Several studies have synthesized derivatives of the 7-chloro-2-phenyl-quinazolin-4-one framework and evaluated them for anti-inflammatory and analgesic properties. researchgate.net These evaluations, often using models like carrageenan-induced rat paw edema, have shown that certain derivatives exhibit moderate to significant activity, sometimes comparable to standard drugs like diclofenac. researchgate.net The proposed mechanism for this activity often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netnih.gov

Anticonvulsant Activity: The quinazolinone nucleus is a well-established pharmacophore for anticonvulsant activity, dating back to the development of methaqualone. nih.gov Research on various 3-substituted quinazolin-4-one derivatives has shown significant anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The nature of the substituent at the N-3 position has been identified as a key determinant of anticonvulsant potency. nih.govmdpi.com

Table 1: Summary of Investigated Biological Activities

Biological Activity Key Findings Proposed Mechanism of Action
Anticancer Derivatives show potent activity against various cancer cell lines. nih.govnih.gov Inhibition of tubulin polymerization, modulation of EGFR and PI3K pathways. nih.govresearchgate.net
Anti-inflammatory Moderate to significant reduction of inflammation in animal models, comparable to standard NSAIDs. researchgate.net Inhibition of COX-2 enzyme. researchgate.netnih.gov
Analgesic Effective in reducing pain response in preclinical tests. researchgate.net Likely linked to anti-inflammatory (COX inhibition) properties. researchgate.net

| Anticonvulsant | Protection against chemically and electrically induced seizures in mice. nih.govmdpi.com | Modulation of GABA-A receptors; binding to noncompetitive sites of AMPA receptors. nih.govmdpi.com |

Identification of Remaining Research Challenges and Unanswered Questions

Despite the promising biological profile of the this compound scaffold, significant research challenges and unanswered questions remain, hindering its progression towards clinical applications.

Comprehensive Structure-Activity Relationship (SAR): While numerous derivatives have been synthesized, a systematic and comprehensive SAR study for the this compound core is lacking. Key questions persist regarding the optimal substituents on the phenyl ring and at the N-1 and N-3 positions to maximize potency and selectivity for specific biological targets. acs.org Understanding how subtle electronic and steric modifications influence the diverse pharmacological activities is a major challenge. nih.gov

Mechanism of Action and Target Deconvolution: For many of the observed biological effects, the precise molecular targets and mechanisms of action are not fully elucidated. While hypotheses such as COX-2 or tubulin inhibition exist, direct evidence and identification of specific binding proteins are often missing. researchgate.net This ambiguity makes rational drug design and optimization difficult.

Pharmacokinetic and Toxicological Profiling: A major gap in the current body of research is the lack of comprehensive pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological data. researchgate.net The vast majority of studies focus on in vitro activity or acute in vivo models, with little information on oral bioavailability, metabolic stability, or long-term safety profiles of these compounds.

In Vivo Efficacy and Preclinical Validation: While many derivatives show promising activity in vitro, there is a critical need to bridge the gap towards in vivo efficacy in more complex disease models. researchgate.net Translating the initial findings into robust preclinical data is a significant hurdle that requires substantial investment in animal studies to validate the therapeutic potential. frontiersin.org

Selectivity and Off-Target Effects: A recurring challenge in the development of quinazolinone-based agents is ensuring target selectivity. For instance, in anticancer applications, it is crucial to demonstrate that the compounds selectively affect cancer cells with minimal toxicity to healthy cells. The potential for off-target effects leading to unforeseen side effects remains a largely unexplored area.

Future Prospects and Directions for Translational and Academic Research Endeavors

The foundational research on this compound provides a strong basis for future academic and translational endeavors. The focus should now shift from preliminary screening to in-depth mechanistic studies and rigorous preclinical evaluation.

Academic Research Directions:

Rational Drug Design and Synthesis: Future synthetic efforts should be guided by computational modeling and docking studies to rationally design novel derivatives with enhanced potency and selectivity for specific targets. nih.gov This includes exploring a wider chemical space for substitutions on all positions of the scaffold.

Target Identification and Validation: Advanced chemical biology and proteomic approaches should be employed to identify and validate the specific molecular targets responsible for the anticancer, anti-inflammatory, and anticonvulsant activities. This will provide a clearer understanding of the underlying mechanisms.

Elucidation of Signaling Pathways: In-depth cell-based assays are required to map the specific signaling pathways modulated by these compounds. This is particularly important for delineating their anticancer mechanisms beyond general observations of apoptosis or cell cycle arrest. researchgate.net

Translational Research Directions:

Comprehensive Preclinical Evaluation: The most promising lead compounds must undergo thorough preclinical evaluation. researchgate.net This includes establishing detailed ADMET profiles, assessing efficacy in relevant animal models of cancer, inflammation, and epilepsy, and conducting formal toxicological studies.

Development as Selective COX-2 Inhibitors: Given the evidence for COX-2 inhibition, there is a strong prospect for developing derivatives as a new class of anti-inflammatory agents with potentially improved side-effect profiles compared to traditional NSAIDs. nih.gov

Exploitation in Oncology: The quinazolinone scaffold is already present in approved anticancer drugs (e.g., gefitinib (B1684475), erlotinib) that target protein kinases. mdpi.comfrontiersin.org Future work should focus on optimizing this compound derivatives as inhibitors of novel kinase targets or as agents that overcome resistance to existing therapies.

Combination Therapy Studies: Investigating the synergistic effects of these compounds when used in combination with established therapeutic agents could be a fruitful avenue. For example, their use alongside standard chemotherapeutics could enhance efficacy or reduce required dosages, thereby minimizing toxicity.

By addressing the current research gaps and pursuing these future directions, the therapeutic potential of the this compound scaffold can be more fully realized, paving the way for the development of novel medicines.

Q & A

Q. How can researchers differentiate between covalent and non-covalent interactions in target binding studies?

  • Methodological Answer :
  • Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
  • Perform competitive displacement assays with known covalent inhibitors (e.g., iodoacetamide) .
  • Analyze adduct formation via high-resolution mass spectrometry after incubation with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.